ethyl (2E)-3-(2-bromo-5-fluorophenyl)prop-2-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(2-bromo-5-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-3-8-7-9(13)4-5-10(8)12/h3-7H,2H2,1H3/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFIOWCAGJXICU-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228134 | |
| Record name | Ethyl (2E)-3-(2-bromo-5-fluorophenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019852-40-4 | |
| Record name | Ethyl (2E)-3-(2-bromo-5-fluorophenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019852-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2E)-3-(2-bromo-5-fluorophenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-(2-bromo-5-fluorophenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-bromo-5-fluorocinnamic acid+ethanol→ethyl (2E)-3-(2-bromo-5-fluorophenyl)prop-2-enoate+water
Common catalysts for this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-(2-bromo-5-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Formation of ethyl 3-(2-bromo-5-fluorophenyl)propanoate.
Oxidation: Formation of 2-bromo-5-fluorobenzoic acid derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-(2-bromo-5-fluorophenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
The substituent pattern on the phenyl ring significantly impacts physical properties and spectral characteristics. Key analogs include:
Table 1: Structural and Spectral Comparison of Cinnamate Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo and fluoro substituents (target compound) increase electrophilicity of the α,β-unsaturated system compared to allyloxy (electron-donating) in . This may enhance reactivity in Michael additions or Diels-Alder reactions.
- Spectral Shifts : The allyloxy analog shows ν(C=O) at 1688 cm⁻¹, typical for conjugated esters. The trifluoromethyl analog likely exhibits a lower ν(C=O) due to stronger EWG effects from CF3.
- Crystallinity : Hydroxy and methoxy groups in EHD promote hydrogen bonding, contrasting with halogen-mediated interactions (e.g., Br···F or Br···π) in the target compound .
Supramolecular and Crystallographic Behavior
- Hydrogen Bonding : EHD forms extensive O-H···O networks, whereas halogen bonding (Br···F) may dominate in the target compound, influencing crystal packing .
- Computational Insights : Molecular modeling (e.g., using SHELX or ORTEP ) could predict differences in lattice energies between halogenated and hydroxylated analogs.
Pharmacological Potential
While the target compound’s bioactivity is unreported, structurally related cinnamates are used in Alzheimer’s diagnostics (e.g., USAN-approved derivatives with naphthalene groups ). The bromo-fluoro substitution may enhance blood-brain barrier penetration or receptor binding compared to bulkier groups (CF3).
Biological Activity
Ethyl (2E)-3-(2-bromo-5-fluorophenyl)prop-2-enoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₂BrF O₂ and a molecular weight of approximately 273.1 g/mol. The compound features a prop-2-enoate moiety with halogen substitutions on the aromatic ring, which can significantly influence its reactivity and biological interactions.
Structural Comparison
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl (2E)-3-(4-bromophenyl)prop-2-enoate | C₁₃H₁₂BrO₂ | Para-bromine substitution |
| Ethyl (Z)-3-(4-fluorophenyl)prop-2-enoate | C₁₃H₁₂F O₂ | Different geometric isomer |
| Ethyl (Z)-3-(5-bromofuran-2-yl)prop-2-enoate | C₁₃H₁₂BrO₂ | Furan ring instead of phenyl group |
The unique combination of bromo and fluorine substituents in this compound may enhance its bioactivity compared to structurally similar compounds.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of this compound against MRSA. The results showed an MIC of 62.5 µg/mL, indicating potent antibacterial effects comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary research suggests that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival, leading to increased rates of apoptosis. Studies utilizing cell viability assays, such as the MTT assay, have shown that treatment with this compound reduces cell viability in various cancer cell lines.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies indicate that the compound has moderate lipophilicity, suggesting good absorption characteristics. However, toxicity assessments are necessary to ensure safety for potential therapeutic applications.
Toxicity Profile
Preliminary toxicity studies indicate that the compound exhibits low toxicity levels in mammalian cell lines, with an LD50 value exceeding 2000 mg/kg, which classifies it under Class 5 toxicity according to standard classifications.
Q & A
Q. How to design stability-indicating methods for forced degradation studies?
- Methodological Answer : Subject the compound to oxidative (3% H2O2), acidic (0.1M HCl), and photolytic (ICH Q1B) stress. Analyze degradation products via UPLC-QTOF-MS, identifying major pathways (e.g., ester hydrolysis to carboxylic acid under acidic conditions). Method validation per ICH Q2(R1) ensures specificity, with LOQ = 0.1% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
